molecular formula C18H19ClN2O3 B2757329 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351616-45-9

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2757329
CAS No.: 1351616-45-9
M. Wt: 346.81
InChI Key: QFUXOTCHVKEKPV-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Architecture

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, as part of the N,N′-bis(substituted)oxamide family, exhibits intriguing structural features. For instance, a related compound's crystal structure analysis revealed a specific angle between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds. This highlights the compound's potential in the study of molecular architectures and interactions within crystalline materials (Chang Wang et al., 2016).

Catalytic Activity in Organic Synthesis

The structural motifs of this compound are reminiscent of those found in catalysts for organic reactions, such as the Heck reaction. A study on pyridylpyrazole ligands, which differ in the substitution at N1, demonstrated their efficacy as precatalysts in the Heck reactions, indicating the potential utility of this compound and related compounds in catalyzing cross-coupling reactions (V. Montoya et al., 2008).

Application in Novel Synthetic Methodologies

Research on oxalamides has led to novel synthetic approaches. For example, a study developed a new one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a straightforward and high-yielding pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide compounds in organic synthesis (V. Mamedov et al., 2016).

Electrocatalytic Applications

The structural framework of oxalamide compounds, including this compound, suggests potential applications in electrocatalysis. N-Oxyl compounds, which share functional similarities with oxalamides, have been extensively used as catalysts in electrochemical conditions, mediating a wide range of electrosynthetic reactions. This indicates the potential for oxalamide derivatives to function in similar electrocatalytic roles, contributing to the selective oxidation of organic molecules (J. Nutting et al., 2018).

Polymer Science and Material Engineering

The study of N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a compound related to this compound, in poly(l-lactic acid) (PLLA) matrices has shed light on its role as a nucleator affecting crystallization behavior. This insight into the interactions and effects of oxalamide derivatives on polymer properties can inform the development of materials with enhanced mechanical and thermal properties, applicable in biodegradable plastics and other advanced materials (Tianfeng Shen et al., 2016).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(24,14-8-3-2-4-9-14)12-21-17(23)16(22)20-11-13-7-5-6-10-15(13)19/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXOTCHVKEKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.